R(-)-N6-(2-Phenylisopropyl)adenosine is classified as an adenosine receptor agonist. Its primary source is synthetic production, typically derived from alkylation reactions involving adenosine and phenylisopropyl halides. The compound's classification as an agonist indicates its role in activating adenosine receptors, which are critical in mediating various physiological responses .
The synthesis of R(-)-N6-(2-Phenylisopropyl)adenosine generally involves the alkylation of adenosine at the N6 position with a suitable phenyl-isopropyl halide. Commonly used solvents for this reaction include dimethylformamide or dimethyl sulfoxide, with bases such as potassium carbonate facilitating the nucleophilic substitution process. The reaction conditions are crucial for achieving high yields and purity of the final product.
Key Steps in Synthesis:
R(-)-N6-(2-Phenylisopropyl)adenosine can undergo various chemical reactions:
These reactions typically require specific reagents and controlled conditions to ensure desired outcomes .
Common Reagents:
The mechanism of action for R(-)-N6-(2-Phenylisopropyl)adenosine primarily involves its interaction with adenosine receptors, specifically the A1 subtype. Upon binding to these receptors, it mimics the effects of endogenous adenosine, leading to various physiological responses such as:
Studies have shown that R(-)-N6-(2-Phenylisopropyl)adenosine exhibits approximately 100 times higher affinity for the A1 receptor compared to its (+)-isomer .
R(-)-N6-(2-Phenylisopropyl)adenosine has diverse applications in scientific research:
This compound serves as a valuable tool in elucidating biological mechanisms involving adenosine signaling pathways and has implications in developing therapeutic agents targeting these pathways.
The therapeutic exploration of adenosine receptor modulation began with the identification of adenosine's physiological effects in 1929, though clinical applications were initially limited by adenosine's extremely short half-life in vivo [7]. The 1970s witnessed a pivotal shift with the classification of adenosine receptors into P1 (adenosine-preferring) and P2 (ATP/ADP-preferring) families. Within P1 receptors, pharmacological studies using adenosine analogues revealed two distinct subtypes: A1 (inhibiting adenylate cyclase) and A2 (stimulating adenylate cyclase), later further subdivided into high-affinity A2A and low-affinity A2B receptors [3] [7]. R-PIA emerged during this era as a critical tool compound, synthesized through strategic modification of adenosine's structure to enhance receptor subtype selectivity and metabolic stability. Its introduction preceded the molecular cloning era of adenosine receptors (1990s onwards), meaning early receptor characterization depended heavily on pharmacological probes like R-PIA to define operational subtypes in tissues [3] [6] [7]. The subsequent development of numerous clinical candidates, including Tecadenoson (A1-selective) and Regadenoson (A2A-selective), owes a significant debt to the foundational structure-activity relationship studies performed with R-PIA [2] [6].
Table 1: Key Milestones in Early Adenosine Receptor Agonist Development Involving R-PIA
| Time Period | Development | Role of R-PIA |
|---|---|---|
| Pre-1970s | Identification of adenosine's physiological effects (e.g., cardiovascular, renal) | Not applicable |
| Early 1970s | Classification of P1 (adenosine) and P2 (ATP/ADP) receptors | Not applicable |
| Mid-1970s | Pharmacological subdivision of P1 receptors into A1 (Ri) and A2 (Ra) subtypes | Key tool defining A1 pharmacology via inhibition of adenylate cyclase and lipolysis [5] [7] |
| Late 1970s/Early 1980s | Synthesis and characterization of N6-substituted adenosine analogues | Prototype A1-selective agonist used to define receptor binding and functional characteristics [3] [8] |
| 1980s-1990s | Discovery of A2A, A2B, and A3 subtypes via cloning/pharmacology | Benchmark compound for comparing affinity/selectivity of new ligands; helped reveal species differences (e.g., A3) [2] [7] |
| 1990s-Present | Development of clinical candidates (e.g., Tecadenoson, Capadenoson) | Provided structural and pharmacological template for designing newer generation selective A1 agonists [2] [6] |
The high A1 receptor selectivity of R-PIA stems from specific structural modifications to the endogenous adenosine scaffold and the critical influence of stereochemistry. Adenosine comprises a purine base (adenine) linked via a glycosidic bond to ribose. R-PIA features two key modifications: 1) Substitution of a bulky 2-phenylisopropyl group at the N6-position of the adenine ring, and 2) The presence of a chiral center within this N6-substituent [3] [8].
Table 2: Binding Affinity (Ki, nM) of R-PIA and Related Agonists at Human Adenosine Receptor Subtypes
| Compound | A1 | A2A | A2B | A3 | Primary Selectivity | Source |
|---|---|---|---|---|---|---|
| Adenosine | ~100-310 | ~150-310 | ~15,000 | ~290 | Non-selective | [2] |
| R-PIA | 1.2 - 2.0 | 124 - 220 | ~150,000 | 33 - 67 | A1 (vs. A2A: ~100-fold; vs. A2B: >1000-fold; vs. A3: Variable) | [1] [2] [3] |
| CPA (N6-cyclopentyladenosine) | 0.8 - 2.3 | ~800 | ~18,600 | ~72 | A1 | [2] [3] |
| CGS21680 (A2A agonist) | ~1800 | 19 - 27 | >10,000 | ~67 | A2A | [2] [3] |
| IB-MECA (A3 agonist) | ~51 | ~2900 | ~11,000 | ~1.8* | A3 (Species dependent) | [2] |
(*Note: A3 affinity shows significant species differences; value shown for human. R-PIA affinity at A3 is lower in humans than in some rodents [2]).
R-PIA's high selectivity and potency for the A1 receptor made it an indispensable tool for delineating the physiological roles of adenosine receptor subtypes, particularly before the widespread availability of highly selective antagonists and genetically modified models. Its use was pivotal in several key areas:
Table 3: Key Experimental Findings Using R-PIA Demonstrating A1 Receptor Mechanisms
| Biological System | Key Finding Using R-PIA | Mechanism Elucidated | Citation |
|---|---|---|---|
| Porcine Myocardial Ischemia | Reduced ventricular ectopic beats and fibrillation incidence after coronary occlusion; Effect reversed by atrial pacing | Antiarrhythmic effect primarily indirect via A1-mediated bradycardia reducing cardiac O2 demand | [1] |
| Rat Basolateral Amygdala Neurons | Inhibited voltage-gated Ca2+ channels (N-type predominant); Blocked by A1 antagonist DPCPX; Pertussis toxin sensitive | A1 activation → Gi/o protein → Inhibition of presynaptic Ca2+ entry → Reduced excitability/neurotransmitter release | [4] |
| 3T3-L1 Adipocytes | Potently inhibited isoproterenol-stimulated lipolysis; Equipotent to insulin at low isoproterenol; Stimulated particulate cAMP PDE; Pertussis toxin sensitive | A1 activation → Gi/o protein → Inhibition of adenylate cyclase + Stimulation of cAMP PDE → Reduced cAMP → Inhibition of lipolysis | [5] |
| Radioligand Binding Studies (Various Tissues/Species) | High affinity (nM) for A1 sites; Markedly lower affinity for A2A, A2B, A3 sites; R-enantiomer >> S-enantiomer affinity | Established R-PIA as a defining high-affinity selective agonist for pharmacologically characterizing A1 receptors | [1] [2] [3] |
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7